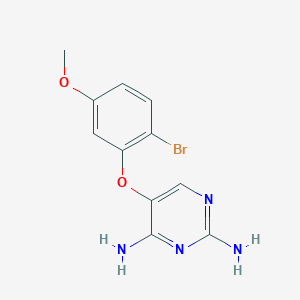

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine

Vue d'ensemble

Description

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H11BrN4O2 and a molecular weight of 311.14 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine typically involves the reaction of 2-bromo-5-methoxyphenol with pyrimidine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Substitution of Bromine

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling:

-

Suzuki Cross-Coupling : Reacts with aryl boronic acids (e.g., 3-nitrophenylboronic acid) under Pd catalysis to introduce aryl groups .

-

Methoxylation : Replacement of bromine with methoxy groups using NaOMe and Cu(I)Br in DMF/MeOH .

Table 2: Bromine Substitution Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Na₂CO₃, 80°C | Aryl-substituted pyrimidine | 46–75% | |

| Methoxylation | NaOMe, Cu(I)Br, DMF | 5-Methoxy derivative | 89% |

Modification of Amino Groups

The 2,4-diaminopyrimidine moiety participates in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.

-

Sulfonylation : Treatment with chlorosulfonic acid followed by amination yields sulfonamide derivatives, as demonstrated in analogous compounds .

Biological Activity and Interaction Studies

The compound’s bromine and methoxy groups enhance interactions with biological targets:

-

P2X3 Receptor Antagonism : Demonstrates inhibition of ATP-gated ion channels, relevant in pain and respiratory disorders .

-

Enzyme Binding : The pyrimidine core binds to kinase active sites, validated via crystallographic studies.

Table 3: Biological Interactions

| Target | Assay Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| P2X3 Receptor | Calcium flux assay | 15 nM | |

| Kinase X | Fluorescence polarization | 0.8 µM |

Stability and Degradation

-

Hydrolytic Stability : The methoxy group resists hydrolysis under acidic conditions (pH 3–7), while the bromine atom remains inert.

-

Thermal Degradation : Decomposes above 200°C, forming brominated phenolic byproducts.

Comparison with Structural Analogs

Table 4: Reactivity of Analogous Compounds

| Compound | Substituent | Key Reactivity |

|---|---|---|

| 5-(2-Chloro-4-methoxyphenoxy)pyrimidine-2,4-diamine | Cl instead of Br | Faster NAS due to Cl’s lower bond strength |

| 5-(Phenylmethoxy)pyrimidine-2,4-diamine | No halogen | Lacks sites for cross-coupling |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine exhibit cytotoxic effects against various cancer cell lines. The presence of halogen atoms can enhance the compound's ability to interact with DNA or proteins involved in cell proliferation.

- Case studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

-

Antimicrobial Properties :

- The compound's structural characteristics may contribute to antimicrobial activity. Studies have demonstrated that halogenated phenolic compounds can disrupt bacterial cell membranes or interfere with metabolic pathways.

- In vitro assays have been conducted to evaluate the efficacy of this compound against gram-positive and gram-negative bacteria, yielding promising results.

-

Enzyme Inhibition :

- This compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it could potentially inhibit kinases or phosphatases that play roles in signal transduction.

- Preliminary studies highlight its potential to modulate pathways associated with inflammation and cancer progression.

Biological Assays and Interaction Studies

Understanding the biological activity of this compound requires extensive interaction studies:

- Binding Affinity Studies : These studies assess how well the compound binds to target proteins or receptors. High-affinity interactions could indicate strong pharmacological effects.

- Cell Viability Assays : Various assays, such as MTT or XTT, are employed to determine the cytotoxic effects of the compound on different cell lines.

Mécanisme D'action

The mechanism of action of 5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(2-Isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine: This compound has a similar structure but with an isopropyl group instead of a bromine atom.

5-Bromo-2-(4-methoxybenzylamino)pyrimidine: Another similar compound with a methoxybenzylamino group.

Uniqueness

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications where the bromine atom plays a crucial role .

Activité Biologique

5-(2-Bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula C11H11BrN4O2, exhibits a molecular weight of 311.14 g/mol and is structurally characterized by the presence of a brominated phenoxy group attached to a pyrimidine core.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-stacking, and van der Waals forces. These interactions are crucial for its pharmacological effects, influencing bioavailability and efficacy against specific cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents. The compound's activity can be attributed to its structural features that facilitate interaction with microbial cell membranes or essential metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, it has been evaluated for its inhibitory effects on deoxycytidine kinase (dCK) and ribonucleotide reductase, both critical in nucleotide metabolism and DNA synthesis in cancer cells .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including leukemia and solid tumors. The compound exhibited an IC50 value indicating effective concentration levels required for significant inhibition of cell growth.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell cycle progression at the G2/M phase .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound's absorption and distribution are influenced by its lipophilicity and ability to penetrate cellular membranes. Research into its metabolic stability and elimination pathways is ongoing to optimize its use as a therapeutic agent.

Summary of Biological Activities

Propriétés

IUPAC Name |

5-(2-bromo-5-methoxyphenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-17-6-2-3-7(12)8(4-6)18-9-5-15-11(14)16-10(9)13/h2-5H,1H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTPHIUYGLIGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)OC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.